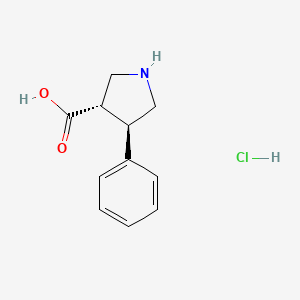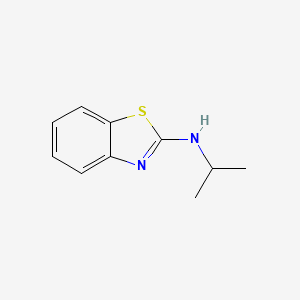
N-Isopropyl-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Isopropyl-1,3-benzothiazol-2-amine” is a chemical compound with the empirical formula C10H12N2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “this compound” is 192.28 . The SMILES string representation of the molecule isCC(C)c1ccc2nc(N)sc2c1 . The InChI representation is 1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12) . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the search results, benzothiazole derivatives are known to have diverse chemical reactivities .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The predicted melting point is 100.54°C, and the predicted boiling point is approximately 285.0°C at 760 mmHg . The predicted density is approximately 1.2 g/cm³, and the predicted refractive index is n20D 1.67 .Applications De Recherche Scientifique
Catalytic C-H, N-H Coupling
N-Isopropyl-1,3-benzothiazol-2-amine can be used in catalytic C-H, N-H coupling processes. For instance, benzothiazole undergoes amination in the presence of a copper catalyst, leading to the formation of aminated products with high yields. This method is significant for synthesizing various compounds through direct amination of azoles (Monguchi, Fujiwara, Furukawa, & Mori, 2009).
Antimicrobial and Corrosion Inhibition
Benzothiazole derivatives, including this compound, have shown potential in antimicrobial applications and corrosion inhibition. These compounds exhibit significant bioactivities and effectiveness in inhibiting corrosion of metals, indicating their utility in both medicinal and industrial contexts (Nayak & Bhat, 2023).
Synthesis of Biologically Active Derivatives
The synthesis of this compound derivatives has been explored for their potent antibacterial and entomological activities. These derivatives are synthesized through reactions involving 2-aminobenzothiazoles and have been characterized for their potential as bioactive agents (Chaudhary et al., 2011).
N-Alkylation with Alcohols
A method for N-alkylation of heterocyclic amines, including benzothiazoles, with alcohols has been developed. This approach allows for the synthesis of various substituted benzothiazoles, indicating a broad application in pharmaceutical chemistry (Bala et al., 2013).
Green Synthesis Approaches
Environmentally friendly synthesis methods for benzothiazole derivatives have been reported, emphasizing the use of green solvents and efficient catalytic processes. This research underscores the growing importance of sustainable methods in chemical synthesis (Ranjbar‐Karimi, Talebizadeh, & Amiri-Zirtol, 2016).
Electrochemical Synthesis
Electrochemical methods have been developed for synthesizing benzothiazoles, including variants of this compound. These approaches are significant for their high yields and the absence of external oxidants, demonstrating an innovative direction in synthetic chemistry (Wang, Tang, & Lei, 2017).
Safety and Hazards
Orientations Futures
Benzothiazole derivatives, such as “N-Isopropyl-1,3-benzothiazol-2-amine”, have been the subject of recent synthetic developments . They have shown promising anti-tubercular activity, and their inhibitory concentrations have been compared with standard reference drugs . Future research may focus on further exploring the potential of these compounds in medical applications.
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of pharmacological properties . They have been reported to have anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , and anti-proliferative activities
Mode of Action
The 2nd position of benzothiazole is known to be the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .
Biochemical Pathways
Benzothiazole derivatives have been found to affect a variety of biochemical pathways due to their wide range of pharmacological properties .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 19228 , could influence its pharmacokinetic properties.
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they could have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
N-propan-2-yl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIOFBJBVGKXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)
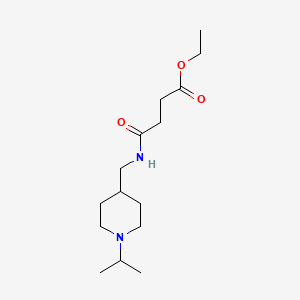
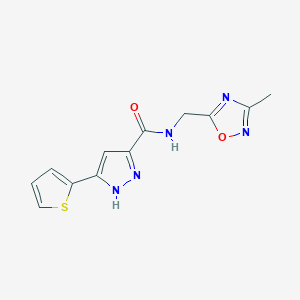
![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)
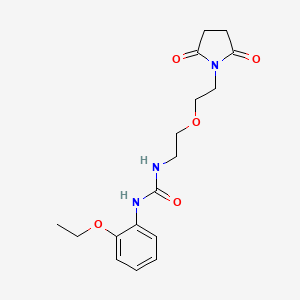

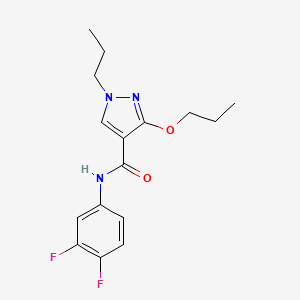
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)
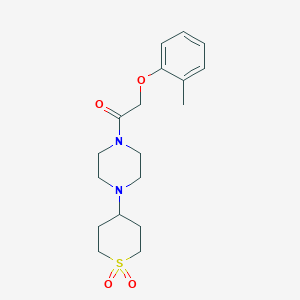

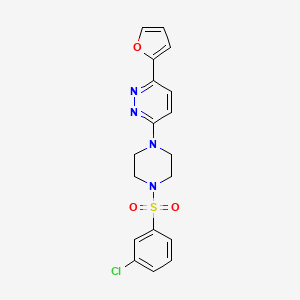
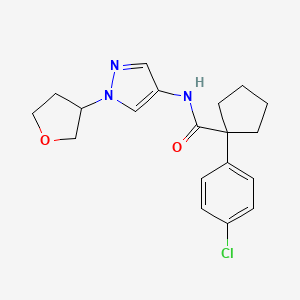
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)
